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Compound of Interest

Compound Name: 5-Amino-2-fluoropyridine

Cat. No.: B167992

This guide provides a detailed overview of the spectroscopic data for 5-Amino-2-
fluoropyridine (CAS No: 1827-27-6 for 5-amino-2-fluoropyridine and 21717-96-4 for 2-
amino-5-fluoropyridine)[1][2], a key intermediate in pharmaceutical synthesis. The document is
intended for researchers, scientists, and professionals in drug development, offering a
consolidated resource for its structural characterization through Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

e Molecular Formula: CsHsFN2[1]

e Molecular Weight: 112.11 g/mol [1]

e Appearance: Solid, pale cream to brown or yellow crystals or powder.[3]
e Melting Point: 87-91 °C[4] or 93-97 °C[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 5-Amino-2-
fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 5-Amino-2-fluoropyridine, both *H and 3C NMR are crucial for structural

confirmation.
1H NMR Data

While a publicly available peak list is not readily found, analysis of the structure and data from
related compounds suggest the following approximate chemical shifts and multiplicities in a
solvent like CDCls.[5]

Predicted Chemical o Coupling Constant
Proton _ Multiplicity
Shift (8, ppm) (J, H2)
H-3 ~6.4-6.6 dd J(H3-H4), J(H3-F)
J(H4-H3), J(H4-H6),
H-4 ~72-74 ddd
J(H4-F)
H-6 ~7.8-8.0 d J(HB-H4)
NH:2 ~3.5- 4.5 (broad) S N/A

13C NMR Data

Experimental 13C NMR data for 5-Amino-2-fluoropyridine is not widely published. The
predicted chemical shifts are influenced by the electron-donating amino group and the electron-
withdrawing fluorine atom. The carbon attached to fluorine will exhibit a large one-bond C-F
coupling constant (*JCF).
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Predicted Chemical Shift (3, Predicted C-F Coupling

Carbon

ppm) (JCF, Hz)
c-2 ~156 - 160 ~230 - 250 (1JCF)
C-3 ~110-115 ~5-10 (RJCF)
c-4 ~125 - 130 ~20 - 25 (3JCF)
C-5 ~140 - 145 ~10 - 15 (AJCF)
C-6 ~135-140 ~3-5(*JCF)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 5-Amino-2-fluoropyridine is expected to show characteristic absorption bands for
the amino group, the aromatic ring, and the carbon-fluorine bond.

Wavenumber (cm—1) Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Medium-Strong )
and symmetric)
3100 - 3000 Medium Aromatic C-H stretching
N-H bending (scissoring) and
1620 - 1580 Strong i
C=C stretching
Aromatic C=C and C=N
1500 - 1400 Strong ]
stretching
C-N stretching (aromatic
1330 - 1260 Strong ]
amine)
1250 - 1200 Strong C-F stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering insights into its structure.
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m/z Relative Intensity (%) Assignment

112 High [M]* (Molecular ion)
93 Moderate [M - F]* or [M - NHs]*
85 Moderate [M - HCN]*

68 Moderate [M - Cz2HzN]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 5-
Amino-2-fluoropyridine.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-fluoropyridine in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or DMSO-ds) in a 5 mm
NMR tube.

e Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Tune the
probe to the appropriate frequency for *H and 13C nuclei.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o

Typical spectral width: 0-12 ppm.

Number of scans: 16-64.

[¢]

o

Relaxation delay: 1-5 seconds.

[e]

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS at 0.00 ppm).

e 13C NMR Acquisition:
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[e]

Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o

Typical spectral width: 0-200 ppm.

[¢]

Number of scans: 1024 or more, depending on the sample concentration.

[¢]

Reference the chemical shifts to the solvent peak.

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 5-Amino-2-fluoropyridine with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Press the powder into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:

o Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm™1,

o Acquire a background spectrum of the empty sample holder to subtract from the sample
spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, a direct insertion probe can be used. For a more volatile sample, it can
be introduced through a gas chromatograph (GC-MS).

 lonization: Utilize an appropriate ionization method. Electron lonization (El) is a common
method for small organic molecules which causes fragmentation.[6] Softer ionization
techniques like Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI) can be used to primarily observe the molecular ion.[6]
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e Mass Analysis: The generated ions are separated based on their m/z ratio by a mass
analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and a mass spectrum is generated by plotting
the relative abundance of ions against their m/z ratio.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like 5-Amino-2-fluoropyridine.
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Synthesis and Purification

Synthesis of 5-Amino-2-fluoropyridine

:

Purification (e.g., Recrystallization, Chromatography)

Spectrosg¢opic Analysis

Sample Preparation

!

NMR (1H, 13C) IR Spectroscopy Mass Spectrometry

Data\P&ﬁssing and Interpretation

Data Analysis and Peak Assignment

:

Structure Confirmation

v

Final Report / Publication

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 5-
Amino-2-fluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167992#spectroscopic-data-of-5-amino-2-

fluoropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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